2,3-Diphenyl-1H-indole

Catalog No.
S703948
CAS No.
3469-20-3
M.F
C20H15N
M. Wt
269.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Diphenyl-1H-indole

CAS Number

3469-20-3

Product Name

2,3-Diphenyl-1H-indole

IUPAC Name

2,3-diphenyl-1H-indole

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

InChI

InChI=1S/C20H15N/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14,21H

InChI Key

GYGKJNGSQQORRG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Organic Light-Emitting Diodes (OLEDs):

2,3-DPI has been studied as a potential candidate for use in OLEDs due to its aromatic structure and photoluminescent properties. [, ] These properties allow it to emit light when electrically stimulated, making it a potential component in displays and lighting applications. Research is ongoing to optimize its performance and efficiency in OLED devices.

Medicinal Chemistry:

The structural similarity of 2,3-DPI to some biologically active molecules has led to its investigation in the field of medicinal chemistry. Studies have explored its potential as a scaffold for the development of new drugs, particularly in areas like anti-cancer and anti-inflammatory therapies. [, ] However, further research is needed to fully understand its potential and limitations in this area.

2,3-Diphenyl-1H-indole is an organic compound characterized by its indole structure, consisting of a fused benzene and pyrrole ring. Its molecular formula is C20H15NC_{20}H_{15}N and it has a molecular weight of approximately 285.34 g/mol. The compound features two phenyl groups attached at the 2 and 3 positions of the indole structure, contributing to its unique properties and reactivity. Indoles are known for their electron-rich nature, making them suitable for various electrophilic substitution reactions, which are central to their chemical behavior .

The chemistry of 2,3-diphenyl-1H-indole is dominated by electrophilic substitution due to the electron-rich nature of the indole moiety. Typical reactions include:

  • Electrophilic Aromatic Substitution: The indole can undergo substitutions at the 3-position more readily than at the 2-position due to the stability of the cation formed during the reaction .
  • Halogenation: Indoles can be halogenated, although 2-halo and 3-halo derivatives tend to be unstable and require immediate use after synthesis .
  • Acylation and Alkylation: These reactions typically occur at the 3-position, leading to various substituted indole derivatives .

Research indicates that 2,3-diphenyl-1H-indole exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in various assays related to antimicrobial activity. Additionally, derivatives of this compound have been explored for their effects on cancer cell lines, indicating potential anticancer properties .

The synthesis of 2,3-diphenyl-1H-indole can be achieved through several methods:

  • Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with ketones or aldehydes, leading to the formation of indoles .
  • C-N Bond Formation: Recent studies have reported successful syntheses involving coupling reactions between aryl halides and indole derivatives under copper catalysis .
  • Vilsmeier-Haack Reaction: This method allows for formylation of indoles, which can subsequently lead to various substituted derivatives .

2,3-Diphenyl-1H-indole has diverse applications in medicinal chemistry and material science:

  • Pharmaceuticals: Its derivatives are being investigated for their potential therapeutic effects against inflammation and cancer.
  • Organic Electronics: The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .

Studies have focused on the interactions of 2,3-diphenyl-1H-indole with biological macromolecules. For instance, binding studies with proteins such as interleukin receptors have revealed insights into how these compounds may modulate inflammatory pathways. The structural analysis often employs techniques like X-ray crystallography and NMR spectroscopy to elucidate binding modes and affinities .

Several compounds share structural similarities with 2,3-diphenyl-1H-indole. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Properties
1H-IndoleBasic indole structureFound in many natural products
5-MethylindoleMethyl group at position 5Exhibits different reactivity patterns
2-MethylindoleMethyl group at position 2More reactive than its unsubstituted form
6-BromoindoleBromine substitution at position 6Enhanced electrophilic character
5-NitroindoleNitro group at position 5Increased biological activity

Each of these compounds has distinct reactivity profiles and biological activities that differentiate them from 2,3-diphenyl-1H-indole, making them valuable in various research contexts.

XLogP3

5.3

Hydrogen Bond Donor Count

1

Exact Mass

269.120449483 g/mol

Monoisotopic Mass

269.120449483 g/mol

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3469-20-3

Wikipedia

2,3-Diphenylindole

Dates

Modify: 2023-08-15

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